molecular formula C17H17FN2O4S B2879177 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide CAS No. 921993-67-1

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide

Cat. No. B2879177
CAS RN: 921993-67-1
M. Wt: 364.39
InChI Key: DTMAKVPZLJNURP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C19H22N2O4S. It contains a benzo[b][1,4]oxazepin ring, which is a type of heterocyclic compound. Heterocyclic compounds are known for their broad range of chemical and biological properties .

Scientific Research Applications

Organocatalytic Asymmetric Synthesis

Organocatalytic asymmetric Mannich reaction involving 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, including related scaffolds, has been developed to afford cyclic amines with chiral tetrasubstituted C-F stereocenters. These compounds show potential applications in medicinal chemistry due to their significant yields, diastereo- and enantioselectivities. A feasible reaction mechanism proposed for these reactions highlights their importance for synthesizing pharmacologically relevant compounds (Li, Lin, & Du, 2019).

Anticancer Activity and DNA Binding

Research on mixed-ligand copper(II)-sulfonamide complexes, derived from benzenesulfonamide and its derivatives, has shown significant DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes exhibit variable geometries and exhibit strong inhibition against human carbonic anhydrases, indicating potential for therapeutic applications in cancer treatment (González-Álvarez et al., 2013).

Antimicrobial and Anticancer Potential

The synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase have demonstrated high affinity in vitro. These compounds have shown promise as potent inhibitors, offering insights into their potential antimicrobial and anticancer applications, further highlighting the versatility of benzenesulfonamide derivatives in therapeutic development (Röver et al., 1997).

Synthesis of Novel Heterocyclic Systems

A unique approach for synthesizing tetrahydrobenzo[b][1,4]oxazepine and malonamide derivatives through a one-pot multicomponent reaction has been reported. This method, utilizing 2-aminophenols, Meldrum's acid, and isocyanides, highlights the potential for creating diverse and complex heterocyclic systems with significant yields at room temperature, indicating the scope for further pharmaceutical applications (Shaabani, Mofakham, Maleki, & Hajishaabanha, 2010).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-17(2)10-24-14-9-11(7-8-13(14)19-16(17)21)20-25(22,23)15-6-4-3-5-12(15)18/h3-9,20H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMAKVPZLJNURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide

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